Unii-ZM322rcj2G
Description
Unii-ZM322rcj2G is a bis-substituted amino compound synthesized via microwave-assisted methods, as inferred from its association with structurally analogous molecules described in the literature . The compound’s identity aligns with derivatives of phenylmethyl imidazole (PMI) or biphenyl diimide (BPDI) frameworks, which are known for their stability and tunable reactivity .
Properties
CAS No. |
196498-48-3 |
|---|---|
Molecular Formula |
C27H33N5O4S2 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate |
InChI |
InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33) |
InChI Key |
JNFARUXJNLDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Unii-ZM322rcj2G involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final product. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Unii-ZM322rcj2G undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiazole ring.
Scientific Research Applications
Unii-ZM322rcj2G has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications are being explored, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Unii-ZM322rcj2G involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Unii-ZM322rcj2G is compared below with three structurally related compounds from the bis-substituted amino family: PMI-Tyr, BPDI-Phe, and BTDI-Tyr (data sourced from ). Key parameters include molecular properties, spectroscopic data, and synthesis efficiency.
Table 1: Structural and Analytical Comparison
Key Findings and Contrasts
Structural Nuances: Unii-ZM322rcj2G and BTDI-Tyr share identical molecular formulas (C28H20N2O8), suggesting isomeric relationships or functional group variations (e.g., ester vs. imide linkages) . PMI-Tyr exhibits higher nitrogen content (6.5% vs. 5.2% in Unii-ZM322rcj2G), likely due to additional amino substituents .
Synthetic Efficiency :
- Microwave-assisted synthesis (used for Unii-ZM322rcj2G and PMI-Tyr) yields higher purity (±0.3% deviation) compared to BPDI-Phe (±0.5% deviation via reflux) . This highlights the method’s advantage in reducing side reactions.
Spectroscopic Divergences :
- BPDI-Phe’s 13C NMR shows imide carbonyl peaks at 163–167 ppm, distinct from the ester carbonyls (165–170 ppm) in Unii-ZM322rcj2G and BTDI-Tyr .
- PMI-Tyr’s aromatic proton signals (7.4–8.2 ppm) are broader than those of Unii-ZM322rcj2G, possibly due to steric hindrance from tyrosine side chains .
Functional Implications :
- The ester groups in Unii-ZM322rcj2G and BTDI-Tyr may enhance hydrolytic stability compared to BPDI-Phe’s imide linkages, which are prone to nucleophilic attack .
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